molecular formula C9H6FNO2 B6345882 3-(4-Fluorophenyl)-1,2-oxazol-5-ol CAS No. 1354939-56-2

3-(4-Fluorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345882
CAS No.: 1354939-56-2
M. Wt: 179.15 g/mol
InChI Key: FRCAWZUEVLTZRL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using an acid catalyst to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl or oxazole moieties .

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-oxazol-5-ol
  • 3-(4-Bromophenyl)-1,2-oxazol-5-ol
  • 3-(4-Methylphenyl)-1,2-oxazol-5-ol

Uniqueness

3-(4-Fluorophenyl)-1,2-oxazol-5-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAWZUEVLTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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